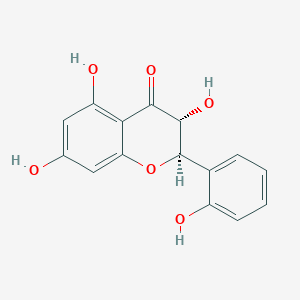

2',3,5,7-Tetrahydroxyflavanone

Descripción general

Descripción

2',3,5,7-Tetrahydroxyflavanone is a flavonoid compound known for its various biological activities. It is a derivative of datiscetin and is characterized by its multiple hydroxyl groups, which contribute to its antioxidant properties. This compound is found in certain plants and has been studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dihydrodatiscetin typically involves the reduction of datiscetin. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of dihydrodatiscetin may involve more scalable methods such as catalytic hydrogenation. This process uses a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The product is then isolated and purified using standard industrial techniques like chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2',3,5,7-Tetrahydroxyflavanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4).

Reduction: As mentioned, it can be synthesized by reducing datiscetin.

Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like acetic anhydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinones.

Reduction: this compound.

Substitution: Acetylated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Activity

2',3,5,7-Tetrahydroxyflavanone exhibits strong antioxidant properties, which have been linked to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

1.2 Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies have shown that it effectively reduces the production of pro-inflammatory cytokines in vitro and in vivo .

1.3 Neuroprotective Properties

Eriodictyol has demonstrated neuroprotective effects in several studies. It is believed to enhance neuronal survival and function by modulating neurotrophic factors such as BDNF (brain-derived neurotrophic factor), which is vital for neuron health and function . Its potential application in treating conditions like depression and Alzheimer's disease is currently under investigation.

1.4 Anticancer Potential

The compound has been studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators .

Food Science Applications

2.1 Flavor Modulation

this compound is recognized for its bitter-masking properties, making it valuable in food formulations. It can enhance the palatability of certain food products by masking undesirable bitter flavors .

2.2 Nutraceutical Potential

Found in various fruits and vegetables, this flavonoid is considered a functional food ingredient due to its health-promoting properties. Its presence in foods like citrus fruits and herbs contributes to the nutritional value and potential health benefits associated with these foods .

Cosmetic Applications

3.1 Skin Health Benefits

The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in cosmetic formulations aimed at skin protection and anti-aging. Studies suggest that it may help prevent skin damage caused by UV radiation and improve skin elasticity by reducing oxidative stress .

3.2 Anti-Aging Formulations

Research has shown that this flavonoid can inhibit the formation of wrinkles induced by oxidative stress, suggesting its potential use in anti-aging creams and serums . Its ability to enhance collagen synthesis further supports its application in skin care products.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Mecanismo De Acción

2',3,5,7-Tetrahydroxyflavanone exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Anti-inflammatory Activity: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Anti-cancer Activity: Induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.

Comparación Con Compuestos Similares

Similar Compounds

Datiscetin: The parent compound, which is less reduced and has similar biological activities.

Quercetin: Another flavonoid with potent antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anti-cancer and cardioprotective effects.

Uniqueness

2',3,5,7-Tetrahydroxyflavanone is unique due to its specific hydroxylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. Its ability to modulate multiple signaling pathways makes it a versatile compound for therapeutic applications .

Actividad Biológica

2',3,5,7-Tetrahydroxyflavanone (THF) is a flavonoid compound recognized for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a derivative of datiscetin and features multiple hydroxyl groups that contribute significantly to its antioxidant properties. Found in various plant sources, this compound has been extensively studied for its potential health benefits, particularly in the fields of anti-inflammatory and anti-cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It scavenges free radicals and enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

- Anti-inflammatory Activity : THF inhibits the NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines .

- Anti-cancer Activity : The compound induces apoptosis in cancer cells through activation of the caspase pathway and inhibition of the PI3K/Akt signaling pathway .

Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated through various assays. It effectively reduces oxidative stress markers in cellular models and promotes the upregulation of endogenous antioxidant defenses.

Anti-inflammatory Effects

Research indicates that THF's modulation of inflammatory pathways can significantly reduce inflammation in various models. For instance, it has been shown to inhibit matrix metalloproteinase-13 (MMP-13) expression in IL-1β-treated chondrocytes by suppressing c-Fos/AP-1 and JAK2/STAT pathways .

Anti-cancer Potential

Several studies have highlighted the anti-cancer effects of THF:

- Cytotoxicity in Cancer Cell Lines : In vitro studies have reported that THF induces apoptosis in various cancer cell lines including HT-29 (colon cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cells. The mechanism involves both intrinsic and extrinsic apoptotic pathways .

- Cell Cycle Arrest : Treatment with THF has been linked to G2/M phase cell cycle arrest in certain cancer cell lines .

Comparative Analysis with Other Flavonoids

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Anti-cancer Activity |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Quercetin | High | Yes | Yes |

| Datiscetin | Moderate | Yes | Moderate |

Case Studies

- Inhibition of MMPs : A study demonstrated that this compound effectively inhibited MMP-13 expression in IL-1β-treated chondrocytes, suggesting its potential in treating osteoarthritis .

- Apoptosis Induction : In a comparative study on flavonoids' effects on cancer cells, THF exhibited significant cytotoxicity and apoptosis induction through caspase activation and mitochondrial pathway modulation .

Propiedades

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNCWLSOQIVKIX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953481 | |

| Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31477-95-9 | |

| Record name | 2',3,5,7-Tetrahydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.